5-Acetyl-2,3-dimethylfuran

Organic Synthesis Process Chemistry Thermal Stability

5-Acetyl-2,3-dimethylfuran (CAS 73761-44-1), also known as 1-(4,5-dimethylfuran-2-yl)ethanone, is a substituted furan derivative characterized by an acetyl group at the 5-position and methyl groups at the 2- and 3-positions of the furan ring. This specific substitution pattern distinguishes it from other acetyl-dimethylfuran isomers and confers unique physicochemical properties, including a calculated LogP of 2.09900 and a boiling point of 222.882°C at 760 mmHg.

Molecular Formula C8H10O2
Molecular Weight 138.166
CAS No. 73761-44-1
Cat. No. B2556908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2,3-dimethylfuran
CAS73761-44-1
Molecular FormulaC8H10O2
Molecular Weight138.166
Structural Identifiers
SMILESCC1=C(OC(=C1)C(=O)C)C
InChIInChI=1S/C8H10O2/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3
InChIKeyKQGQDZWQYUQIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-2,3-dimethylfuran (CAS 73761-44-1): Procurement & Chemical Profile for Research and Industrial Applications


5-Acetyl-2,3-dimethylfuran (CAS 73761-44-1), also known as 1-(4,5-dimethylfuran-2-yl)ethanone, is a substituted furan derivative characterized by an acetyl group at the 5-position and methyl groups at the 2- and 3-positions of the furan ring [1]. This specific substitution pattern distinguishes it from other acetyl-dimethylfuran isomers and confers unique physicochemical properties, including a calculated LogP of 2.09900 and a boiling point of 222.882°C at 760 mmHg . It is primarily utilized as a versatile building block in organic synthesis, a precursor to more complex molecules, and a flavoring agent, where its distinct aroma profile is valued .

The Critical Procurement Nuance: Why 5-Acetyl-2,3-dimethylfuran Cannot Be Casually Substituted


In the chemical supply chain, furan derivatives are often treated as a generic class, but for 5-Acetyl-2,3-dimethylfuran (CAS 73761-44-1), this approach carries substantial risk. Its substitution pattern—acetyl at the 5-position and methyls at the 2,3-positions—dictates a specific reactivity profile, steric environment, and set of physical properties [1]. Simply substituting it with a more common isomer like 3-acetyl-2,5-dimethylfuran (CAS 10599-70-9) or a simpler analog like 2-acetylfuran (CAS 1192-62-7) will lead to significant deviations in critical parameters such as boiling point, density, and lipophilicity (LogP), potentially derailing a synthesis or altering a flavor profile . The quantitative evidence below demonstrates why exact compound selection is essential for achieving reproducible scientific outcomes.

5-Acetyl-2,3-dimethylfuran (73761-44-1): Quantitative Evidence for Superior Procurement Decisions


Elevated Boiling Point Differentiates 5-Acetyl-2,3-dimethylfuran for High-Temperature Applications

5-Acetyl-2,3-dimethylfuran exhibits a significantly higher boiling point compared to its isomer 3-acetyl-2,5-dimethylfuran. This property directly impacts its suitability for reactions requiring elevated temperatures without loss of volatile reactants. Its boiling point of 222.9°C is a key differentiator .

Organic Synthesis Process Chemistry Thermal Stability

Distinct Lipophilicity (LogP) of 5-Acetyl-2,3-dimethylfuran Governs Partitioning and Biological Availability

The calculated LogP of 2.09900 for 5-acetyl-2,3-dimethylfuran indicates significantly higher lipophilicity than the reported value for its isomer 3-acetyl-2,5-dimethylfuran (LogP 1.74). This difference in the octanol-water partition coefficient will affect compound behavior in biological systems and extraction processes .

Medicinal Chemistry ADME Bioavailability Environmental Fate

Comparative Density Profile Guides Formulation and Material Handling Specifications

The density of 5-acetyl-2,3-dimethylfuran is reported as 1.014 g/cm³. This value is lower than that of its isomer, 3-acetyl-2,5-dimethylfuran, which has a density of 1.038 g/mL at 25°C . This physical property is crucial for accurate metering, pump selection, and inventory management in a manufacturing setting.

Formulation Chemistry Process Engineering Quality Control

Safety Profile Distinction: Lack of Data for 5-Acetyl-2,3-dimethylfuran vs. Characterized Genotoxicity of 2,5-Dimethylfuran

While specific mutagenicity data for 5-acetyl-2,3-dimethylfuran is not available in the public domain, it is crucial to differentiate it from the well-studied biofuel candidate 2,5-dimethylfuran (DMF). DMF has been shown to induce chromosomal damage in cultured murine cells, suggesting genotoxic potential [1]. This highlights that even within the furan class, safety profiles can be highly compound-specific and cannot be inferred from simple structural similarity.

Toxicology Safety Assessment Regulatory Compliance

Strategic Application Scenarios for 5-Acetyl-2,3-dimethylfuran Based on Quantitative Differentiation


High-Temperature Organic Synthesis and Process Development

Due to its substantially higher boiling point (222.9°C) compared to other furan derivatives like 3-acetyl-2,5-dimethylfuran (196°C) , 5-acetyl-2,3-dimethylfuran is the preferred building block for reaction sequences that require elevated temperatures. This property minimizes reactant loss through evaporation, improves safety margins, and allows for more robust process development, ensuring consistent yields in demanding synthetic transformations.

Fine-Tuning Lipophilicity for Bioactive Molecule Design

The higher LogP of 2.09900, versus 1.74 for its isomer , makes 5-acetyl-2,3-dimethylfuran the compound of choice for medicinal chemists aiming to increase the lipophilicity of a lead candidate. This quantifiable difference in predicted partition behavior can be strategically exploited to enhance membrane permeability or to optimize a molecule's pharmacokinetic profile, a key consideration in early-stage drug discovery [1].

Specialty Flavor and Fragrance Development Requiring Unique Aroma Profiles

While both 5-acetyl-2,3-dimethylfuran and its isomer 3-acetyl-2,5-dimethylfuran are used in flavor applications, their distinct substitution patterns lead to different organoleptic properties. 5-Acetyl-2,3-dimethylfuran is noted for its unique aroma , and its quantifiably different physical properties (density, boiling point) influence its volatility and, consequently, its performance in a complex flavor or fragrance matrix. Formulators seeking a specific nuance not provided by the more common 3-acetyl-2,5-dimethylfuran should select this compound.

Research on Structure-Activity Relationships (SAR) of Furan Derivatives

In fundamental research, 5-acetyl-2,3-dimethylfuran serves as an essential control compound for SAR studies on furan-based molecules. By comparing its biological activity (e.g., mutagenicity, enzyme inhibition) against other isomers and analogs, researchers can deconvolute the specific contribution of the 2,3-dimethyl-5-acetyl substitution pattern to a given effect . This makes it a critical tool for elucidating mechanisms of action and guiding the design of more potent or selective furan-based ligands.

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